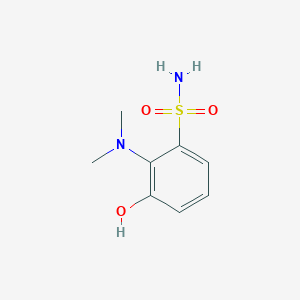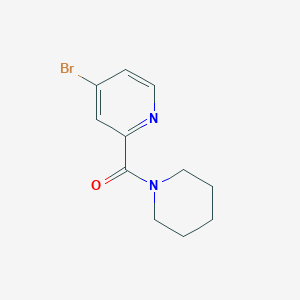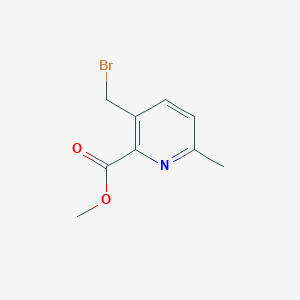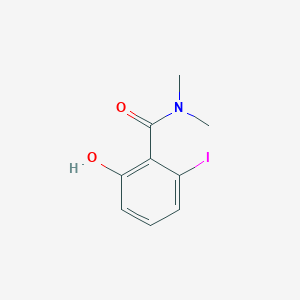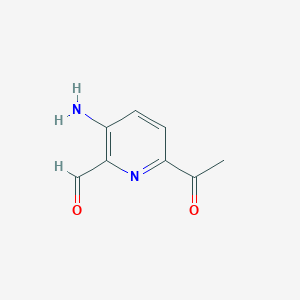
6-Acetyl-3-aminopyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-3-aminopyridine-2-carbaldehyde is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an acetyl group at the 6th position, an amino group at the 3rd position, and a carbaldehyde group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-3-aminopyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the following steps:
Nitration: Pyridine is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formylation: The amino group is then formylated to introduce the carbaldehyde group using formylating agents like formic acid or formamide.
Acetylation: Finally, the acetyl group is introduced at the 6th position using acetylating agents like acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-3-aminopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: 6-Acetyl-3-aminopyridine-2-carboxylic acid
Reduction: 6-Acetyl-3-aminopyridine-2-methanol
Substitution: Various substituted pyridine derivatives depending on the substituent introduced
Scientific Research Applications
6-Acetyl-3-aminopyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-3-aminopyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and aldehyde groups allow it to form Schiff bases with primary amines, which can then undergo further chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-pyridinecarboxaldehyde: Similar structure but lacks the acetyl group at the 6th position.
6-Acetyl-2-pyridinecarboxaldehyde: Similar structure but lacks the amino group at the 3rd position.
3-Acetyl-2-aminopyridine: Similar structure but the positions of the acetyl and amino groups are reversed.
Uniqueness
6-Acetyl-3-aminopyridine-2-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential applications. The presence of both an amino group and an aldehyde group on the pyridine ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-acetyl-3-aminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)7-3-2-6(9)8(4-11)10-7/h2-4H,9H2,1H3 |
InChI Key |
HXFMODUYNNHNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(C=C1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Formyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14856272.png)
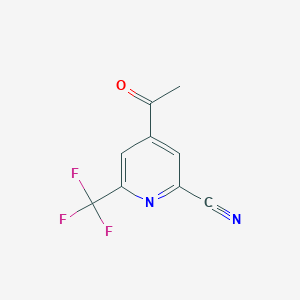
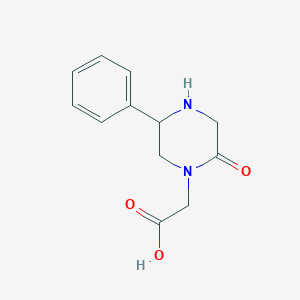
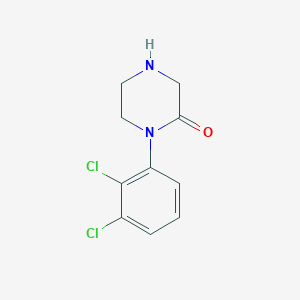
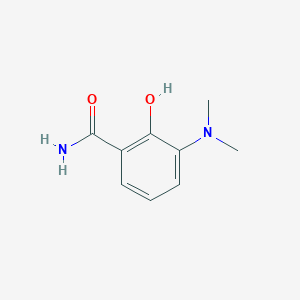
![[2-Fluoro-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14856312.png)
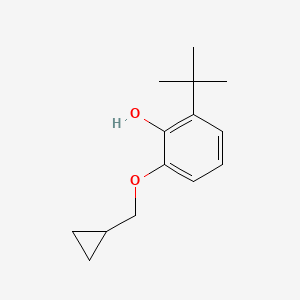
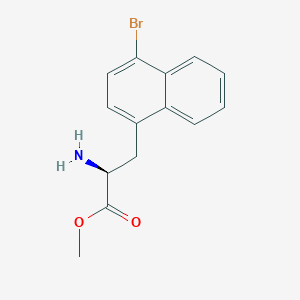
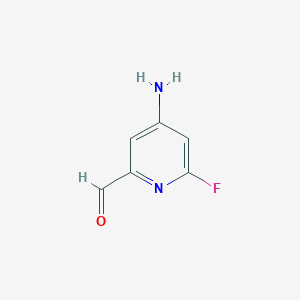
![N-[3-(Acetylamino)-5-formylphenyl]acetamide](/img/structure/B14856323.png)
